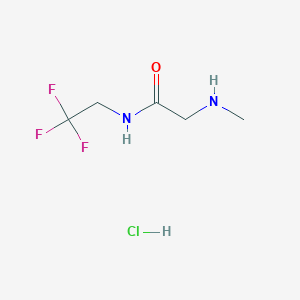

3-(Benzenesulfonyl-phenyl-amino)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

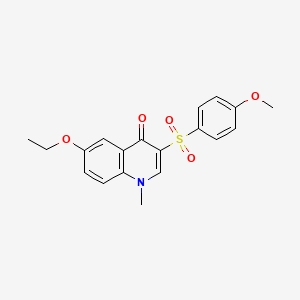

3-(Benzenesulfonyl-phenyl-amino)-propionic acid, also known as 3-BPA, is an important organic compound with a wide range of applications in biochemistry and physiology. It is a derivative of benzenesulfonic acid, which is widely used in the chemical industry as a precursor to many useful compounds. 3-BPA is mainly used as an intermediate in the synthesis of other compounds, but it has also been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Derivatives of Folic Acid (2–6a, b): The compound reacted with various reagents (ethyl pyruvate, triethyl orthoformate, ethyl chloroformate, thioformic acid hydrazide, aldehydes) to yield derivatives . These derivatives may have potential applications in medicinal chemistry.

Pteridine Fused Systems (10–15): Folic acid reacted with benzylidene malononitrile, acetylacetone, ninhydrin, and other compounds to form pteridine fused systems . These systems could be explored for their biological activity.

Urea Derivatives (16–20a, b): Ethoxycarbonylamino derivative 5 reacted with nucleophiles containing the NH2 group, yielding urea derivatives . These compounds may have applications in drug design.

Methylidene Amino Derivatives (21–24a, b): Compound 4 reacted with similar nucleophiles to give methylidene amino derivatives . These derivatives could be further investigated for their biological effects.

Neurological Implications

Bacteria in the intestine synthesize folic acid, which plays a crucial role in the neurological development of fetuses . Further research could explore the impact of folic acid derivatives on neural health.

Cardiovascular and Hematological Health

Plasma folate levels are inversely associated with hematological and cardiovascular diseases . Investigating the effects of folic acid derivatives on blood health could be relevant.

Colorectal Cancer Prevention

Folate deficiency is linked to colorectal cancer risk . Understanding how these derivatives affect cancer cells could be significant.

Wirkmechanismus

Target of Action

The primary target of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

3-(Benzenesulfonyl-phenyl-amino)-propionic acid acts as a competitive inhibitor of dihydropteroate synthetase . It competes with the enzyme’s normal substrate, para-aminobenzoic acid (PABA), for binding sites, thereby inhibiting the reaction necessary for the synthesis of folic acid . This results in the inhibition of bacterial growth and multiplication .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, 3-(Benzenesulfonyl-phenyl-amino)-propionic acid disrupts the folic acid metabolism cycle . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria . The downstream effect is the inhibition of bacterial growth and multiplication .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Sulfonamides are metabolized in the liver and have a half-life of 3-8 hours .

Result of Action

The result of the action of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, it prevents the bacteria from producing the nucleic acids necessary for their growth and multiplication .

Action Environment

The efficacy and stability of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the absorption and distribution of the drug . .

Eigenschaften

IUPAC Name |

3-[N-(benzenesulfonyl)anilino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-15(18)11-12-16(13-7-3-1-4-8-13)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCHKHPWQVJCBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl-phenyl-amino)-propionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2402898.png)

![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2402901.png)

![N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2402905.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2402906.png)

![N-Benzylspiro[3.5]nonan-5-amine](/img/structure/B2402908.png)

![Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2402910.png)